HibK

Description

Properties

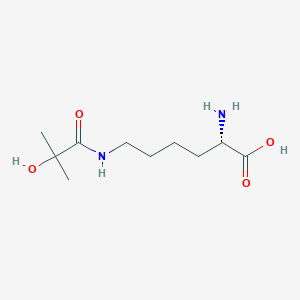

Molecular Formula |

C10H20N2O4 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-hydroxy-2-methylpropanoyl)amino]hexanoic acid |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,16)9(15)12-6-4-3-5-7(11)8(13)14/h7,16H,3-6,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1 |

InChI Key |

SVPGURLIUMTWMM-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C(=O)NCCCC[C@@H](C(=O)O)N)O |

Canonical SMILES |

CC(C)(C(=O)NCCCCC(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lysine Hibernylation (Khib)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lysine (B10760008) Hibernylation (Khib)

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) involving the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[1] This modification was first identified on histones and has since been found on a wide array of non-histone proteins in prokaryotes and eukaryotes, including humans, mice, plants, and bacteria.[1][2] The addition of the 2-hydroxyisobutyryl group neutralizes the positive charge of the lysine residue and introduces a bulkier side chain than acetylation, suggesting a distinct role in regulating protein function, protein-protein interactions, and subcellular localization.[3]

Khib has been implicated in a variety of fundamental cellular processes, most notably in the regulation of metabolism and gene expression.[3][4] Dysregulation of Khib has been linked to several diseases, highlighting its importance in cellular homeostasis and pathophysiology.[3]

The Khib Regulatory Network: Writers and Erasers

The dynamic nature of lysine hibernylation is controlled by the interplay of "writer" enzymes that install the modification and "eraser" enzymes that remove it.

-

Writers (Lysine 2-Hydroxyisobutyryltransferases): The histone acetyltransferases (HATs) p300 and Tip60 have been identified as enzymes capable of catalyzing lysine 2-hydroxyisobutyrylation.[4] Interestingly, these enzymes exhibit different substrate specificities for Khib, suggesting they regulate distinct cellular pathways through this modification.[1] For instance, p300-mediated Khib has been shown to selectively target enzymes involved in metabolic pathways.[4]

-

Erasers (Lysine Dehibernylases): The class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 , have been identified as the primary "erasers" of Khib.[1] Knockdown of HDAC2 or HDAC3 leads to an increase in the global levels of histone Khib.[1]

Quantitative Overview of Lysine Hibernylation

Proteomic studies have revealed thousands of Khib sites on a diverse range of proteins across various species. The following tables summarize key quantitative data from these studies.

Table 1: Number of Identified Khib Sites and Proteins in Various Studies

| Organism/Cell Line | Number of Khib Sites | Number of Khib Proteins | Reference |

| Proteus mirabilis | 4,735 | 1,051 | [5] |

| Human (HeLa cells) | 6,548 | 1,725 | [3] |

| Human (PBMCs - IgAN) | 428 (differential sites) | 290 (differential proteins) | [3] |

| Wheat (Triticum aestivum L.) | 3,004 | 1,104 | |

| Maize (Zea mays) | 2,066 | 728 | [6] |

| Saccharomyces cerevisiae | 1,458 | 369 |

Table 2: Functional Classification of Khib-Modified Proteins

| Enriched Biological Processes & Pathways | Organism/Cell Line | Reference |

| Ribosome, Protein Biosynthesis, Photosynthesis | Wheat (Triticum aestivum L.) | |

| Glycolysis, Gluconeogenesis, Ribosome | Saccharomyces cerevisiae | |

| Translation, Proteolysis, Cell Division, TCA Cycle | Proteus mirabilis | [1] |

| RNA Transport, Protein Export, Fatty Acid Metabolism, TCA Cycle | Human (HeLa cells) | [3] |

| IL-17 Signaling Pathway, Phagosome | Human (PBMCs - IgAN) | [3] |

| Glycolysis, TCA Cycle, Protein Synthesis, Peroxisome | Soybean (Glycine max) | [7] |

Biological Functions of Lysine Hibernylation

Regulation of Metabolism

A significant number of Khib-modified proteins are key enzymes in central metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[3]

Glycolysis: Several glycolytic enzymes are regulated by Khib. For example, Enolase 1 (ENO1) is a well-characterized target. Hibernylation of ENO1 at specific lysine residues can negatively regulate its enzymatic activity, thereby modulating glycolytic flux.[4] Other glycolytic enzymes such as Phosphoglycerate Kinase 1 (PGK1) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) have also been identified as targets of Khib, suggesting a broader role for this PTM in controlling glucose metabolism.[1][8]

References

- 1. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and function of pyruvate kinase M2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphate modification of fructose-1,6-bisphosphate aldolase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]

- 5. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PTM BIO [ptmbio.com]

- 8. Glyceraldehyde-3-phosphate Dehydrogenase Is Activated by Lysine 254 Acetylation in Response to Glucose Signal - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Lysine 2-Hydroxyisobutyrylation in Cellular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of post-translational modifications (PTMs) is rapidly expanding, revealing intricate layers of cellular regulation. Among these, lysine (B10760008) 2-hydroxyisobutyrylation (Khib) has emerged as a crucial and widespread modification with profound implications for cellular metabolism, gene expression, and overall cellular homeostasis. Initially identified as a novel histone mark, Khib is now understood to modify a vast array of proteins across different cellular compartments and organisms. This technical guide provides an in-depth exploration of the biological role of lysine 2-hydroxyisobutyrylation, offering a comprehensive resource for researchers, scientists, and drug development professionals. While the term "lysine hibernylation" is not established in scientific literature, the profound metabolic reprogramming characteristic of hibernation strongly suggests a potential, yet largely unexplored, role for Khib in regulating this remarkable physiological state. This document details the enzymatic machinery governing Khib, its impact on key cellular pathways, and presents detailed experimental protocols for its investigation.

Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

Lysine 2-hydroxyisobutyrylation is a post-translational modification involving the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[1] This modification is evolutionarily conserved, having been identified in prokaryotes and eukaryotes, including humans, mice, and plants.[2] The addition of the 2-hydroxyisobutyryl moiety neutralizes the positive charge of the lysine residue and introduces a bulkier side chain than acetylation, suggesting a significant impact on protein structure, function, and interaction networks.[2]

Khib has been shown to be a dynamic and abundant modification, with proteomic studies identifying thousands of Khib sites on a diverse range of proteins.[3][4][5] These modified proteins are involved in a multitude of cellular processes, with a notable enrichment in metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[2][6][7]

The Khib Regulatory Network: Writers and Erasers

The dynamic regulation of lysine 2-hydroxyisobutyrylation is controlled by the interplay of "writer" enzymes that install the modification and "eraser" enzymes that remove it.

Writers (Lysine 2-Hydroxyisobutyryltransferases):

The primary enzymes responsible for adding the 2-hydroxyisobutyryl group to lysine residues are the histone acetyltransferases (HATs) p300 and Tip60 .[2][3] Intriguingly, these enzymes exhibit distinct substrate specificities for Khib, implying that they regulate different cellular pathways through this modification.[3] For instance, p300-mediated Khib has been shown to be particularly important in regulating glycolytic enzymes.[8][9]

Erasers (Lysine De-2-hydroxyisobutyrylases):

The removal of the Khib mark is primarily catalyzed by class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[3][10] The activity of these "erasers" ensures the reversibility and dynamic nature of Khib signaling.

Biological Role of Lysine 2-Hydroxyisobutyrylation

Regulation of Metabolism

A hallmark of Khib is its extensive modification of metabolic enzymes.[6][7] This positions Khib as a critical regulator of cellular energy homeostasis.

-

Glycolysis: Numerous key enzymes in the glycolytic pathway are subject to Khib. For example, the 2-hydroxyisobutyrylation of enolase 1 (ENO1) at specific lysine residues has been shown to negatively regulate its enzymatic activity, thereby controlling the glycolytic flux.[2] p300-mediated Khib of glycolytic enzymes is crucial for maintaining glucose metabolism and cell survival, particularly under conditions of glucose limitation.[8][9]

-

TCA Cycle and Fatty Acid Metabolism: Proteomic studies have revealed that enzymes involved in the TCA cycle and fatty acid metabolism are also heavily modified by Khib, suggesting a broader role for this PTM in central carbon and lipid metabolism.[2][11]

The extensive Khib of metabolic enzymes suggests a mechanism for rapidly adapting cellular metabolism to changing nutrient availability, a process that is central to physiological states like hibernation.

Gene Expression and Chromatin Dynamics

Khib is a prominent histone mark associated with active gene transcription. It has been identified on multiple histone lysine residues, often with genomic distributions distinct from other well-characterized marks like acetylation.[1] The presence of Khib on histones can alter chromatin structure, making it more accessible for the transcriptional machinery and facilitating the recruitment of regulatory proteins that control gene expression.

Khib and Hibernation: An Emerging Frontier

While direct evidence for "lysine hibernylation" as a distinct modification is lacking, the profound metabolic suppression and fuel switching that occurs during hibernation points to a fertile ground for the regulatory role of Khib. The regulation of metabolic enzymes and gene expression by Khib aligns perfectly with the physiological adaptations required for hibernation. Future proteomic studies on hibernating animals, such as ground squirrels, are needed to elucidate the specific roles of Khib in this remarkable biological process. It is plausible that changes in the levels and locations of Khib on key metabolic and regulatory proteins contribute to the dramatic and reversible metabolic depression observed in hibernation.

Quantitative Data on Lysine 2-Hydroxyisobutyrylation

The following tables summarize quantitative proteomics data from key studies, illustrating the prevalence and regulation of Khib across different cellular contexts.

Table 1: Summary of Proteome-wide Khib Studies

| Species/Cell Line | Number of Khib Sites Identified | Number of Khib Proteins Identified | Key Biological Pathways Implicated | Reference |

| Human (HCT116) | 4,239 | Not Specified | Glycolysis, Carbon Metabolism, Amino Acid Synthesis | [8] |

| Human (HEK293) | 3,502 | 1,050 | Nucleic Acid Metabolism, Translation | [3] |

| Human (Pancreatic Cancer) | 10,367 | 2,325 | Glycolysis/Gluconeogenesis, TCA Cycle, Fatty Acid Degradation | [11] |

| Soybean (Leaves) | 4,251 | 1,532 | Biosynthesis, Central Carbon Metabolism, Photosynthesis | [5] |

| Aspergillus fumigatus | 18,091 | 3,494 | Ribosome Biosynthesis, Protein Synthesis, Nucleocytoplasmic Transport | [12] |

Table 2: Regulation of Khib Sites by p300

| Protein | Khib Site | Fold Change (WT vs. p300 KO) | Biological Process | Reference |

| ENO1 | K343 | Significantly Decreased | Glycolysis | [8] |

| ALDOA | Multiple | Significantly Decreased | Glycolysis | [8] |

| GAPDH | Multiple | Significantly Decreased | Glycolysis | [8] |

| PGK1 | Multiple | Significantly Decreased | Glycolysis | [8] |

| PKM | Multiple | Significantly Decreased | Glycolysis | [8] |

Detailed Experimental Protocols

Mass Spectrometry-Based Proteomic Analysis of Khib

This protocol outlines a standard workflow for the identification and quantification of Khib sites from cell or tissue samples.

a. Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

-

Digest proteins into peptides using trypsin.

-

Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

b. Immunoaffinity Enrichment of Khib-containing Peptides:

-

Incubate the desalted peptides with an anti-Khib antibody conjugated to agarose (B213101) or magnetic beads. This step is crucial for enriching the low-abundance Khib-modified peptides.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched Khib-containing peptides from the antibody beads.

c. LC-MS/MS Analysis:

-

Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Perform data analysis using appropriate software to identify Khib-modified peptides and quantify their abundance.

Western Blot Analysis of Global Khib Levels

This protocol is used to assess the overall levels of Khib in a sample.

-

Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a pan-anti-Khib antibody.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dynamic regulation of lysine 2-hydroxyisobutyrylation by "writer" and "eraser" enzymes.

Caption: Khib-mediated regulation of central metabolic pathways.

Caption: Experimental workflow for proteomic analysis of lysine 2-hydroxyisobutyrylation.

Conclusion and Future Directions

Lysine 2-hydroxyisobutyrylation is a widespread and dynamically regulated post-translational modification that plays a pivotal role in the regulation of fundamental cellular processes, particularly metabolism and gene expression. The identification of its regulatory enzymes has provided a framework for understanding how this modification is integrated with cellular signaling networks. While the direct involvement of Khib in hibernation is yet to be fully elucidated, its profound impact on metabolic reprogramming makes it a prime candidate for a key regulatory role in this and other metabolically plastic states.

Future research should focus on:

-

Investigating the Khib landscape in hibernating animals: Comprehensive proteomic studies are needed to identify changes in Khib patterns during different stages of hibernation.

-

Elucidating the functional consequences of Khib on specific metabolic enzymes: In-depth biochemical and structural studies will be crucial to understand how Khib modulates enzyme activity.

-

Developing specific inhibitors and activators of Khib "writers" and "erasers": Such tools will be invaluable for dissecting the physiological roles of Khib and for potential therapeutic interventions in diseases with metabolic dysregulation.

The continued exploration of lysine 2-hydroxyisobutyrylation promises to unveil new layers of cellular regulation and may provide novel therapeutic targets for a range of human diseases.

References

- 1. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]

- 12. Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Machinery of Lysine Hibernylation: A Technical Guide for Researchers

An In-depth Exploration of the Writers, Erasers, and Readers Orchestrating a Novel Post-Translational Modification

Abstract

Lysine (B10760008) hibernylation, also known as 2-hydroxyisobutyrylation (Khib), is a recently discovered, evolutionarily conserved post-translational modification (PTM) that is increasingly recognized for its significant role in regulating a wide array of cellular processes, including gene transcription and metabolism.[1][2][3][4] This technical guide provides a comprehensive overview of the core enzymatic machinery governing lysine hibernylation, including the "writer" enzymes that install the modification, the "eraser" enzymes that remove it, and the "reader" proteins that recognize and bind to it. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underlying this important PTM. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further investigation into this burgeoning field.

Introduction to Lysine Hibernylation (Khib)

Lysine hibernylation is the covalent addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[2] This modification introduces a +86.0368 Da mass shift and alters the local chemical environment of the modified lysine, thereby influencing protein structure, function, and interaction networks.[5] Khib is distinct from the well-studied lysine acetylation in both its chemical structure and its genomic distribution, suggesting unique regulatory functions.[6] The donor for this modification is 2-hydroxyisobutyryl-CoA, a metabolite that links cellular metabolism to the regulation of protein function through this PTM.[6]

The regulation of lysine hibernylation is a dynamic process controlled by three key classes of proteins:

-

Writers (Lysine Hibernyltransferases): Enzymes that catalyze the transfer of the 2-hydroxyisobutyryl group from 2-hydroxyisobutyryl-CoA to lysine residues.

-

Erasers (Lysine Dehibernylases): Enzymes that remove the 2-hydroxyisobutyryl group from lysine residues.

-

Readers: Proteins that contain specialized domains capable of recognizing and binding to hibernylated lysine residues, thereby transducing the signal of this modification into downstream cellular events.

This guide will delve into the specific enzymes identified in each of these classes and the methodologies used to study them.

The "Writers" of Lysine Hibernylation

Current research has identified two primary lysine acetyltransferases (KATs) that also function as the principal "writers" of lysine hibernylation: p300 (also known as EP300 or KAT3B) and Tip60 (also known as KAT5) .[5][7][8]

p300/CBP

The transcriptional co-activator p300 and its close homolog CBP are well-established histone acetyltransferases that have been shown to possess robust lysine 2-hydroxyisobutyryltransferase activity.[6][9] p300 can catalyze Khib on both histone and non-histone proteins, playing a crucial role in regulating gene expression and metabolic pathways.[6] Studies have shown that p300 can differentially regulate lysine hibernylation and acetylation on distinct lysine sites, suggesting a sophisticated mechanism of substrate and modification-type selection.[9][10] For instance, out of 149 p300-targeted Khib sites, only 6 were found to overlap with the 693 p300-targeted acetylation sites, highlighting the distinct substrate preferences for these two modifications by the same enzyme.[9][10]

Tip60 (KAT5)

Tip60, a member of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of acetyltransferases, has also been identified as a significant "writer" of lysine hibernylation.[7][8] Proteomic studies have revealed that Tip60 mediates a distinct set of Khib substrates compared to p300, suggesting non-redundant roles in cellular regulation.[7] Overexpression of Tip60 leads to a significant increase in global Khib levels, and its substrates are involved in processes such as nucleic acid metabolism and translation.[7]

Quantitative Data on Khib "Writers"

The following table summarizes key quantitative findings from proteomic studies on the impact of p300 and Tip60 on lysine hibernylation.

| Enzyme | Cell Line | Number of Identified Khib Sites | Overlap with Acetylation Sites | Key Findings | Reference |

| p300 | HCT116 | 149 (p300-dependent) | 6 out of 149 | p300 differentially regulates Khib and Kac on distinct lysine sites.[9][10] | [9][10] |

| Tip60 | HEK293T | 3502 (in Tip60 overexpressing cells) | 5 out of 549 (overlap with p300-targeted Khib sites) | Tip60 has a distinct Khib substrate preference compared to p300.[7] | [7] |

The "Erasers" of Lysine Hibernylation

The removal of the 2-hydroxyisobutyryl group is catalyzed by specific histone deacetylases (HDACs), which act as the "erasers" of this modification. The primary enzymes identified with dehibernylase activity are HDAC2 and HDAC3 .[5][8]

HDAC2 and HDAC3

HDAC2 and HDAC3, members of the Class I HDAC family, have been shown to effectively remove Khib from both histone and non-histone proteins.[5][8] Their activity is crucial for maintaining the dynamic nature of lysine hibernylation and for reversing its downstream effects. The kinetic parameters of HDAC2 and HDAC3 for dehibernylation are an active area of research to understand their substrate specificity and regulatory mechanisms.[11][12][13][14]

Quantitative Data on Khib "Erasers"

The following table presents data on the kinetic parameters of HDACs, which, while not specific to dehibernylation, provide a basis for understanding their general deacylase activity.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| HDAC3 | Fluorogenic acetyl-lysine peptide | 13 | 0.23 | 17,700 | [11][14] |

| HDAC2 | Fluorogenic acetyl-lysine peptide | 31 | 0.15 | 4,800 | [11][12] |

Note: Kinetic data for dehibernylation is still emerging. The data presented here for deacetylation serves as a proxy for the general catalytic efficiency of these enzymes.

The "Readers" of Lysine Hibernylation

"Reader" proteins are crucial for translating the chemical information of PTMs into functional cellular outcomes. While the readers of lysine acetylation, such as bromodomain and YEATS domain-containing proteins, are well-characterized, the specific readers for lysine hibernylation are still being actively investigated.[15][16][17][18][19][20]

YEATS Domains

The YEATS domain has emerged as a potential reader for various lysine acylations. Some studies have shown that the YEATS domain of YEATS2 can bind to 2-hydroxyisobutyrylated lysine (Khib), although with a lower affinity compared to crotonylated lysine.[1][21] Specifically, the YEATS2 domain was found to bind to a histone H3 peptide with K27hib with a dissociation constant (KD) of 141.4 μM.[1] In contrast, the AF9 YEATS domain does not appear to bind to bulkier modifications like Khib.[22] This suggests that different YEATS domains may have distinct specificities for various acyl marks.

Bromodomains

Bromodomains are well-known readers of lysine acetylation.[16][18][19][20] However, their ability to bind to Khib is not well-established. Some studies have indicated that bromodomains do not generally interact with Khib.[15] Further research is needed to comprehensively screen the bromodomain family for potential Khib binders.

Signaling Pathways and Regulatory Networks

The activities of the writer and eraser enzymes of lysine hibernylation are tightly regulated by various cellular signaling pathways. Understanding these regulatory networks is crucial for elucidating the role of Khib in health and disease.

Regulation of p300 and Tip60

The activities of p300 and Tip60 are modulated by various signaling pathways and cellular states. For example, the metabolic state of the cell can influence the availability of 2-hydroxyisobutyryl-CoA, the substrate for hibernylation, thereby indirectly regulating the activity of these writers.[6] Additionally, p300 and Tip60 are known to interact and regulate each other's activity, adding another layer of complexity to the control of lysine acylation.[23][24][25]

Regulation of HDAC2 and HDAC3

The dehibernylase activity of HDAC2 and HDAC3 is also subject to intricate regulation. Post-translational modifications such as phosphorylation can modulate their enzymatic activity and subcellular localization.[17] Various signaling pathways, including those initiated by growth factors and stress signals, can converge on these HDACs to control the levels of lysine hibernylation.[23][26]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying lysine hibernylation.

Mass Spectrometry-Based Proteomic Analysis of Khib

Mass spectrometry (MS) is the primary tool for the global and site-specific identification and quantification of lysine hibernylation.[9][27][28][29][30][31][32][33][34]

Protocol Overview:

-

Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically using trypsin.[27]

-

Immunoaffinity Enrichment: Peptides containing the Khib modification are enriched using a high-affinity pan-Khib specific antibody.[5]

-

LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and identify the modification site.[28]

-

Data Analysis: The MS data is processed using specialized software to identify and quantify the Khib sites.[30]

In Vitro Hibernylation/Dehibernylation Assays

These assays are crucial for confirming the enzymatic activity of putative writers and erasers and for studying their kinetics.

In Vitro Hibernylation Assay (Writer Activity):

-

Incubate: Recombinant writer enzyme (e.g., p300) is incubated with a substrate (e.g., histone H3 peptide) in the presence of 2-hydroxyisobutyryl-CoA.[33]

-

Detect: The addition of the Khib mark can be detected by Western blotting using a Khib-specific antibody or by mass spectrometry.[34][35]

In Vitro Dehibernylation Assay (Eraser Activity):

-

Prepare Substrate: A hibernylated substrate is prepared either synthetically or by in vitro hibernylation.

-

Incubate: The hibernylated substrate is incubated with the recombinant eraser enzyme (e.g., HDAC3).

-

Detect: The removal of the Khib mark is monitored by Western blotting or mass spectrometry.[32][36][37][38]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Khib

ChIP-seq is used to map the genome-wide distribution of histone Khib marks, providing insights into their role in gene regulation.[21][26][30][36][37][38][39]

Protocol Overview:

-

Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA, followed by sonication to shear the chromatin into smaller fragments.[21]

-

Immunoprecipitation: A Khib-specific antibody is used to immunoprecipitate chromatin fragments containing hibernylated histones.[38]

-

DNA Purification and Sequencing: The DNA is purified from the immunoprecipitated complexes and sequenced using next-generation sequencing.[36]

-

Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched with histone Khib.[26]

Conclusion and Future Directions

The field of lysine hibernylation is rapidly evolving, with significant strides being made in identifying the core enzymatic machinery that governs this modification. The identification of p300/Tip60 as writers and HDAC2/HDAC3 as erasers has provided a crucial foundation for understanding the regulation and function of Khib. However, several key areas require further investigation:

-

Identification of Khib Readers: A comprehensive screen for proteins that specifically recognize and bind to hibernylated lysine is a critical next step to fully elucidate the downstream signaling pathways.

-

Elucidation of Regulatory Pathways: More research is needed to understand the specific signaling cascades that modulate the activity of Khib writers and erasers in response to various cellular cues.

-

Development of Specific Inhibitors: The development of small molecule inhibitors that specifically target the hibernylation or dehibernylation activity of these enzymes will be invaluable tools for both basic research and potential therapeutic applications.

This technical guide provides a solid framework for researchers entering this exciting field and highlights the key questions that will drive future discoveries in the biology of lysine hibernylation.

References

- 1. YEATS2 is a selective histone crotonylation reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteome-wide identification of lysine 2-hydroxyisobutyrylation reveals conserved and novel histone modifications in Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolically-derived lysine acylations and neighboring modifications tune BET bromodomain binding to histone H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bromodomain: an acetyl-lysine binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Elucidation of binding preferences of YEATS domains to site-specific acetylated nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bromodomains as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of Bromodomain Proteins in Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure and acetyl-lysine recognition of the bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Development of Chemical Tools for the Human YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dynamic Interactions Between TIP60 and p300 Regulate FOXP3 Function Through a Structural Switch Defined by a Single Lysine on TIP60 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dynamic interactions between TIP60 and p300 regulate FOXP3 function through a structural switch defined by a single lysine on TIP60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identification and Functional Analysis of Lysine 2-Hydroxyisobutyrylation in Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Proteome-wide Analysis of Lysine Acetylation Suggests its Broad Regulatory Scope in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Global Proteomics Analysis of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Method for identification and quantitative analysis of protein lysine methylation using matrix-assisted laser desorption/ionization--time-of-flight mass spectrometry and amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. Quantitative analysis of CBP- and P300-induced histone acetylations in vivo using native chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 37. artyomovlab.wustl.edu [artyomovlab.wustl.edu]

- 38. m.youtube.com [m.youtube.com]

- 39. youtube.com [youtube.com]

The Expanding Universe of Lysine Modifications: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

The post-translational modification (PTM) of lysine (B10760008) residues is a fundamental mechanism regulating protein function, cellular signaling, and disease pathogenesis. Beyond the well-established roles of acetylation and ubiquitination, a burgeoning field of research is uncovering a diverse array of novel lysine modifications. These discoveries are expanding our understanding of cellular regulation and opening new avenues for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core methodologies and key findings in the discovery and characterization of novel lysine modifications, with a focus on lactylation, succinylation, and crotonylation.

Novel Lysine Modifications: An Expanding Repertoire

The ε-amino group of lysine is a hub for a remarkable variety of PTMs, each imparting distinct structural and functional consequences to the modified protein. Recent advances in mass spectrometry-based proteomics have led to the identification of a growing family of lysine acylations and other modifications.[1][2][3][4][5]

Table 1: A Selection of Novel Lysine Modifications

| Modification | Mass Shift (Da) | Key Biological Roles | References |

| Lactylation | +72.021 | Regulation of gene expression in response to glycolysis, immune cell function, cancer metabolism.[1][4][6][7][8] | [1][4][6][7][8] |

| Succinylation | +100.016 | Regulation of mitochondrial metabolism, enzyme activity, and chromatin structure.[9][10][11][12] | [9][10][11][12] |

| Crotonylation | +68.026 | Transcriptional activation, DNA damage response, regulation of spermatogenesis.[12][13][14][15] | [12][13][14][15] |

| Malonylation | +86.000 | Regulation of metabolic enzymes, involvement in cellular metabolism.[16][17][18] | [16][17][18] |

| Propionylation | +56.026 | Transcriptional regulation, histone modification. | |

| Butyrylation | +70.042 | Histone modification, potential role in gene regulation. |

Signaling Pathways and Regulatory Networks

Novel lysine modifications are integral components of complex signaling networks, often acting as metabolic sensors that link cellular energy status to downstream biological processes.

Lysine Lactylation: A Link Between Glycolysis and Gene Regulation

Lysine lactylation is a recently discovered PTM that is directly regulated by the levels of lactate, a key metabolite produced during glycolysis.[1][4] This modification has been shown to play a crucial role in modulating gene expression, particularly in the context of cancer and immune responses.[1][6][7][8]

References

- 1. Frontiers | Recent advances of lysine lactylation in prokaryotes and eukaryotes [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances of lysine lactylation in prokaryotes and eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Lysine Lactylation: When Metabolism Meets Gene Expression - Bio-Connect [bio-connect.nl]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. Identification of lysine succinylation substrates and the succinylation regulatory enzyme CobB in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysine succinylation, the metabolic bridge between cancer and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel protein acylations in ferroptosis: decoding the regulatory roles of lactylation, crotonylation, succinylation, and β-hydroxybutyrylation [frontiersin.org]

- 13. Lysine Crotonylation: An Emerging Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Lysine β-hydroxyisobutyrylation (Khib) in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) β-hydroxyisobutyrylation (Khib) is a recently discovered, evolutionarily conserved post-translational modification (PTM) that is increasingly recognized as a critical regulator of cellular metabolism.[1][2] This modification, involving the addition of a β-hydroxyisobutyryl group to lysine residues, is dynamically controlled by "writer" and "eraser" enzymes, directly linking cellular metabolic states to protein function.[1][3] Extensive proteomic studies have revealed that Khib is widespread, targeting key enzymes in central metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[1][4] Its dysregulation has been implicated in various diseases, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the role of Khib in metabolic regulation, detailing the enzymatic machinery, affected pathways, and key experimental methodologies.

Introduction to Lysine β-hydroxyisobutyrylation (Khib)

First identified in 2014, lysine β-hydroxyisobutyrylation (Khib) is a post-translational modification where a β-hydroxyisobutyryl group is covalently attached to the ε-amino group of a lysine residue.[1] This modification neutralizes the positive charge of the lysine side chain and introduces a bulkier moiety than acetylation, suggesting a significant impact on protein structure and function.[1] Khib is found across prokaryotes and eukaryotes and has been shown to play crucial roles in various cellular processes, with a particular enrichment in metabolic pathways and the regulation of gene expression.[1][5]

The Enzymatic Regulation of Khib

The dynamic nature of Khib is maintained by the coordinated action of "writer" enzymes that add the modification and "eraser" enzymes that remove it.[1][3]

-

Writers (Lysine β-hydroxyisobutyryltransferases): The primary enzymes responsible for installing the Khib mark are the histone acetyltransferases (HATs) p300 and Tip60 .[1] These enzymes exhibit different substrate specificities, suggesting they regulate distinct cellular pathways. For instance, p300-mediated Khib preferentially targets glycolytic enzymes, while Tip60-regulated Khib substrates are more involved in nucleic acid metabolism and translation.[1]

-

Erasers (Lysine De-β-hydroxyisobutyrylases): The removal of Khib is primarily catalyzed by Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[4] Knockdown of HDAC2 or HDAC3 has been shown to increase the global levels of histone Khib.[4]

The regulation of these enzymes is intrinsically linked to the metabolic state of the cell, particularly the availability of the substrate precursor, 2-hydroxyisobutyryl-CoA.[6]

Khib in Core Metabolic Pathways

Proteomic studies have identified a vast number of Khib-modified proteins, with a significant enrichment of enzymes involved in central metabolism.[1][4]

Glycolysis

Khib plays a pivotal role in regulating glycolysis. Several key glycolytic enzymes are targets of Khib, including Enolase 1 (ENO1), phosphoglycerate kinase 1, pyruvate (B1213749) kinase M2, glyceraldehyde-3-phosphate dehydrogenase, and fructose-bisphosphate aldolase (B8822740) A.[2][4] The p300-mediated Khib of ENO1 has been shown to negatively regulate its enzymatic activity, thereby modulating glycolytic flux.[1][2] This direct regulation of a key metabolic enzyme highlights the importance of Khib in maintaining cellular energy homeostasis.[1] Deletion of p300 leads to reduced Khib levels on glycolytic enzymes, resulting in impaired glycolysis and increased sensitivity to glucose depletion.[2][7]

Tricarboxylic Acid (TCA) Cycle and Fatty Acid Metabolism

Khib modification is also prevalent in enzymes of the TCA cycle and fatty acid metabolism.[4] This suggests a broader role for Khib in regulating cellular energy production and lipid homeostasis. For instance, in HeLa cells, Khib is enriched in proteins involved in fatty acid metabolism and the citric acid cycle.[4] In soybean leaves, Khib-modified proteins are significantly associated with central carbon metabolism.[8][9]

Quantitative Proteomic Data on Khib

Proteome-wide analyses have been instrumental in identifying Khib sites and quantifying their abundance across different species and conditions.

| Species | Number of Khib Sites Identified | Number of Khib Proteins Identified | Key Metabolic Pathways Enriched | Reference |

| Escherichia coli | 7,122 | 1,137 | Metabolism and biosynthesis | [10] |

| Soybean | 4,251 | 1,532 | Ribosome biosynthesis, central carbon metabolism, photosynthesis, fatty acid biosynthesis | [8][9] |

| Human (HeLa cells) | >100s of proteins | >80 proteins with >10 sites | RNA transport, protein export, fatty acid metabolism, citric acid cycle, pyruvate metabolism | [4] |

| Maize | 2,066 | 728 | Glycolysis, TCA cycle, protein synthesis, peroxisome, secondary metabolism | [11] |

| Rice | 9,916 (seeds), 4,163 (seedlings) | 2,512 (seeds), 1,596 (seedlings) | Carbon metabolism, photosynthesis | [12] |

Experimental Protocols

Mass Spectrometry-Based Proteomic Analysis of Khib

This is the primary method for the global and site-specific identification and quantification of Khib-modified proteins.[6]

1. Protein Extraction and Digestion:

-

Harvest cells and lyse them in a buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).[1]

-

Precipitate proteins using trichloroacetic acid (TCA)/acetone.[1]

-

Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea), reduce disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate with iodoacetamide (B48618) (IAA).[1]

-

Digest proteins into peptides using trypsin.[1]

2. Affinity Enrichment of Khib-peptides:

-

Use a pan-specific anti-Khib antibody conjugated to agarose (B213101) beads.[1]

-

Incubate the tryptic peptides with the antibody-conjugated beads.[1]

-

Wash the beads to remove non-specifically bound peptides.

-

Elute the enriched Khib-containing peptides.

3. LC-MS/MS Analysis:

-

Separate the enriched peptides using liquid chromatography.[1]

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive, Orbitrap).[1]

-

Acquire MS1 scans for peptide mass-to-charge ratio and MS2 scans for peptide sequencing to identify the exact location of the Khib modification.[1]

4. Data Analysis:

-

Search the MS data against a protein database using software like MaxQuant to identify Khib-modified peptides and proteins.[6]

-

Perform bioinformatics analysis (e.g., Gene Ontology, KEGG pathway analysis) to determine the functional enrichment of Khib-modified proteins.[6]

Western Blotting for Global Khib Detection

Western blotting with a pan-Khib specific antibody is used to assess the overall levels of Khib in a sample.[6]

1. Protein Extraction and Quantification:

-

Extract total protein from cells or tissues.

-

Quantify protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Membrane Transfer:

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

3. Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Khib.[6]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

4. Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[6]

Conclusion and Future Perspectives

Lysine β-hydroxyisobutyrylation is a crucial post-translational modification that plays a significant role in the regulation of cellular metabolism.[1] The identification of its writers and erasers has provided a framework for understanding how this modification is integrated with cellular signaling networks.[1] The extensive modification of key metabolic enzymes underscores its importance in cellular energy homeostasis. Aberrant Khib has been linked to various diseases, making it a promising area for therapeutic intervention.[1] Future research will likely focus on elucidating the specific roles of Khib on individual proteins, understanding the cross-talk between Khib and other PTMs, and developing modulators of Khib writers and erasers for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Modification Enzymes: Exploring the Writers and Erasers | EpigenTek [epigentek.com]

- 4. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Integrated Analytical Approach for Screening Functional Post-Translational Modification Sites in Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Core of Control: A Technical Guide to Lysine Acylation in Bacterial Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. In bacteria, the covalent modification of lysine (B10760008) residues is emerging as a key strategy to rapidly respond to environmental cues, regulate metabolic pathways, and orchestrate virulence. While a plethora of lysine modifications exist, this guide focuses on significant acylations, such as acetylation and succinylation, which dramatically alter the physicochemical properties of lysine. The term "hibernylation," as specified in the topic, is not a recognized term in the current scientific literature for a specific lysine modification. Therefore, this guide will interpret "hibernylation" as a conceptual descriptor for lysine acylations that induce a substantial functional shift in the modified protein, akin to the metabolic shift observed in hibernation. These modifications, particularly those that add bulky or charged moieties, can profoundly impact protein structure, function, and interaction networks, thereby playing a pivotal role in bacterial pathogenesis.

This technical guide provides an in-depth exploration of the mechanisms of lysine acylation, its impact on bacterial virulence, and its potential as a target for novel antimicrobial therapies. We present quantitative data on the effects of these modifications, detailed experimental protocols for their study, and visual representations of the key pathways and workflows.

Lysine Acylation: A Key Regulator of Bacterial Physiology and Virulence

Lysine acylation is a reversible process involving the addition of an acyl group to the ε-amino group of a lysine residue. This modification neutralizes the positive charge of the lysine side chain and can introduce new chemical functionalities, leading to significant conformational and functional changes in the target protein.

Mechanisms of Lysine Acylation:

In bacteria, lysine acylation is controlled by both enzymatic and non-enzymatic mechanisms.

-

Enzymatic Acylation: Lysine acetyltransferases (KATs) and other acyltransferases utilize acyl-coenzyme A (acyl-CoA) donors to catalyze the transfer of an acyl group to a lysine residue. The reverse reaction is catalyzed by lysine deacetylases (KDACs) and other deacylases, which remove the acyl group.[1][2]

-

Non-enzymatic Acylation: High-energy acyl donors, such as acetyl phosphate (B84403) (AcP), can non-enzymatically acylate lysine residues.[1][2] This process is often dependent on the intracellular concentration of these metabolites and the local chemical environment of the lysine residue.

The balance between acylation and deacylation allows bacteria to dynamically regulate protein function in response to changing environmental conditions.

Impact of Lysine Acylation on Bacterial Pathogenesis

Lysine acylation has been shown to influence a wide range of processes that are critical for bacterial pathogenesis, including:

-

Metabolic Reprogramming: Many enzymes involved in central carbon metabolism are regulated by lysine acylation.[3][4][5] This allows pathogenic bacteria to adapt their metabolism to the specific nutrient landscape of the host environment.

-

Virulence Factor Regulation: The activity of key virulence factors, such as toxins, adhesins, and secretion systems, can be directly modulated by lysine acylation.[6][7] For example, in Salmonella, the acetylation of the transcriptional regulator PhoP inhibits its DNA-binding activity, thereby downregulating the expression of virulence genes.

-

Stress Response and Survival: Lysine acylation plays a role in the bacterial response to various stresses encountered within the host, such as oxidative stress and nutrient limitation.

-

Antibiotic Resistance: Recent studies have linked lysine acetylation to antibiotic resistance mechanisms in bacteria like Escherichia coli.[8] Acetylation can alter the activity of enzymes involved in drug metabolism or modify drug targets.

Quantitative Data on the Effects of Lysine Acylation

The following tables summarize quantitative data from various studies on the impact of lysine acylation on protein function and bacterial virulence.

| Protein | Bacterium | Lysine Site | Modification | Effect | Fold Change/Percentage | Reference |

| Lactate Dehydrogenase (LdhA) | Escherichia coli | K9 | Arginine substitution (mimics deacetylation) | Increased enzyme activity | 2.5-fold increase | [2] |

| Lactate Dehydrogenase (LdhA) | Escherichia coli | K154, K248 | Glutamine substitution (mimics acetylation) | Decreased enzyme activity | ~70% decrease | [2] |

| S-ribosyl homocysteine lyase (LuxS) | Porphyromonas gingivalis | K165 | Glutamine substitution (mimics acetylation) | Reduced enzyme activity | Significant reduction | [7] |

| S-ribosyl homocysteine lyase (LuxS) | Porphyromonas gingivalis | K165 | Glutamate substitution (mimics succinylation) | Increased enzyme activity | Significant increase | [7] |

| Bacterial Process | Bacterium | Treatment | Effect | Quantitative Measurement | Reference |

| Cellular Invasion | Salmonella Typhimurium | Sodium L-lactate (induces lactylation) | Significantly reduced invasion of HeLa cells | Invasion rate significantly reduced | [9] |

| Cellular Invasion | Salmonella Typhimurium | Pyrogallol (PG) | Inhibition of invasion in Caco-2 cells | 72.75% inhibition | [10] |

| Cellular Invasion | Salmonella Typhimurium | Pyrogallol (PG) | Inhibition of invasion in Raw 264.7 cells | 44.8% inhibition | [10] |

| Cellular Invasion | Salmonella Typhimurium | PG + sub-MIC of marbofloxacin (B1676072) (MAR) | Increased inhibition of invasion in Caco-2 cells | 76.19% inhibition | [10] |

| Cellular Invasion | Salmonella Typhimurium | PG + sub-MIC of MAR | Increased inhibition of invasion in Raw 264.7 cells | 59.3% inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study lysine acylation in bacteria.

Proteomic Analysis of Lysine Acylation

This protocol outlines the workflow for identifying lysine acylation sites in bacterial proteins using mass spectrometry.

1. Protein Extraction and Digestion:

- Grow bacterial cells to the desired growth phase and harvest by centrifugation.

- Lyse the cells using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease and deacetylase inhibitors.

- Quantify the protein concentration in the lysate.

- Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

- Digest the proteins into peptides using trypsin.[11]

2. Enrichment of Acylated Peptides:

- Use anti-acyl-lysine antibody-conjugated beads to specifically enrich for acylated peptides from the total peptide digest.[12][13][14]

- Incubate the peptide solution with the antibody beads.

- Wash the beads extensively to remove non-specifically bound peptides.

- Elute the enriched acylated peptides using an acidic solution.

3. LC-MS/MS Analysis:

- Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Use a high-resolution mass spectrometer to identify the peptide sequences and the precise location of the acylation sites.

- Analyze the MS data using specialized software to identify and quantify the acylated peptides.

Western Blot Analysis for Detecting Acylated Proteins

This protocol describes the detection of acylated proteins using western blotting.

1. Protein Extraction and SDS-PAGE:

- Extract total protein from bacterial cells as described above.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

2. Protein Transfer and Immunoblotting:

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for the acylated lysine of interest.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

3. Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands corresponding to the acylated proteins.[15][16]

Bacterial Virulence Assays

1. Cell Invasion Assay (Gentamicin Protection Assay):

- Seed eukaryotic host cells (e.g., HeLa, Caco-2) in a multi-well plate and grow to confluence.

- Infect the host cells with the bacterial strain of interest at a specific multiplicity of infection (MOI).

- Allow the bacteria to invade the host cells for a defined period.

- Add gentamicin, an antibiotic that kills extracellular but not intracellular bacteria, to the medium.

- After incubation, lyse the host cells to release the intracellular bacteria.

- Plate serial dilutions of the lysate on appropriate agar (B569324) plates to enumerate the number of colony-forming units (CFUs), which represents the number of viable intracellular bacteria.[17][18][19]

2. Mouse Model of Infection:

- Challenge mice (e.g., C57BL/6) with the wild-type and mutant bacterial strains via an appropriate route of infection (e.g., oral, intraperitoneal).

- Monitor the mice for signs of disease and survival over a set period.

- At specific time points post-infection, euthanize the mice and harvest organs (e.g., spleen, liver, intestines).

- Homogenize the organs and plate serial dilutions to determine the bacterial load in each organ.[20][21]

Mandatory Visualizations

Signaling Pathway: Regulation of PhoP by Acetylation in Salmonella

Caption: Regulation of the PhoP/PhoQ two-component system in Salmonella by lysine acetylation.

Experimental Workflow: Proteomic Identification of Lysine Acylation Sites

Caption: A typical experimental workflow for the proteomic identification of lysine acylation sites.

Logical Relationship: Lysine Acylation in Bacterial Pathogenesis and Drug Development

Caption: The central role of lysine acylation in bacterial pathogenesis and its potential as a therapeutic target.

Conclusion

Lysine acylation represents a fundamental regulatory mechanism in bacteria, with profound implications for pathogenesis. The ability of bacteria to dynamically modify their proteome through these modifications allows for rapid adaptation to the host environment and the fine-tuning of virulence. The growing body of research in this area is not only enhancing our understanding of host-pathogen interactions but is also unveiling new avenues for the development of novel antimicrobial strategies. By targeting the enzymes that mediate lysine acylation or the acylated proteins themselves, it may be possible to disrupt key virulence pathways and combat the growing threat of antibiotic resistance. Further research into the diverse landscape of lysine acylations and their specific roles in different pathogenic bacteria will be crucial for translating these fundamental discoveries into clinical applications.

References

- 1. Contribution of Nε-lysine Acetylation towards Regulation of Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bacterial protein acetylation: mechanisms, functions, and methods for study [frontiersin.org]

- 3. Global Lysine Acetylation in Escherichia coli Results from Growth Conditions That Favor Acetate Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinylome Analysis Reveals the Involvement of Lysine Succinylation in Metabolism in Pathogenic Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deciphering novel enzymatic and non-enzymatic lysine lactylation in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting Salmonella Typhimurium Invasion and Intracellular Survival Using Pyrogallol [frontiersin.org]

- 11. Frontiers | Comprehensive Proteomic Analysis of Lysine Acetylation in the Foodborne Pathogen Trichinella spiralis [frontiersin.org]

- 12. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Determination of Protein Lysine Acetylation by Western Blotting [bio-protocol.org]

- 16. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]

- 17. Gentamicin Protection assay (Intracellular Survival Assay) for Salmonella Typhimurium/Typhi [protocols.io]

- 18. High-throughput Assay to Phenotype Salmonella enterica Typhimurium Association, Invasion, and Replication in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput assay to phenotype Salmonella enterica Typhimurium association, invasion, and replication in macrophages. [escholarship.org]

- 20. Citrobacter rodentium mouse model of bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Humanized Mouse Models of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Lysine Post-Translational Modifications in Eukaryotic Hibernation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "lysine hibernylation" is not a recognized post-translational modification in the current scientific literature. This guide will focus on established lysine (B10760008) post-translational modifications (PTMs) that play a crucial role in the biological processes of hibernation and torpor in eukaryotic cells.

Introduction

Hibernation is a fascinating biological adaptation that allows certain animals to survive periods of harsh environmental conditions, such as extreme cold and food scarcity. It is characterized by a profound, yet reversible, suppression of metabolic rate, a significant drop in body temperature, and reduced physiological activity.[1] At the molecular level, this remarkable phenotype is orchestrated by a complex network of regulatory mechanisms, among which post-translational modifications (PTMs) of proteins play a pivotal role.

Lysine, an essential amino acid, is a frequent target for a wide array of PTMs due to its reactive ε-amino group.[2] These modifications, including acetylation, methylation, ubiquitination, and more recently discovered acylations, are critical for regulating protein function, stability, localization, and interaction networks.[3][4] In the context of hibernation, lysine modifications are emerging as key regulators of the cellular adaptations required for survival in a hypometabolic state. This guide provides a comprehensive overview of the core mechanisms, biological functions, and experimental methodologies related to key lysine modifications in the context of hibernation.

Core Mechanisms of Lysine Modifications in Hibernation

The levels of lysine modifications are dynamically regulated by the interplay of "writer" enzymes that add the modification and "eraser" enzymes that remove it.

Lysine Acetylation

Lysine acetylation, the addition of an acetyl group from acetyl-CoA, is a well-studied PTM that neutralizes the positive charge of the lysine residue, thereby influencing protein structure and interactions.[5]

-

Writers (Lysine Acetyltransferases - KATs): Enzymes like p300/CBP, PCAF, and GCN5L2 catalyze the transfer of an acetyl group to lysine residues.[6]

-

Erasers (Lysine Deacetylases - HDACs and Sirtuins): Histone deacetylases (HDACs) and the NAD+-dependent sirtuins (SIRTs) remove acetyl groups.[7]

During hibernation, the expression and activity of these enzymes are tissue-specifically regulated. For instance, in the brown adipose tissue of thirteen-lined ground squirrels, the levels of PCAF and GCN5L2, as well as total histone acetyltransferase (HAT) activity, increase during torpor, suggesting a role in regulating metabolic activity in this tissue.[6]

Lysine Methylation

Lysine methylation involves the addition of one, two, or three methyl groups to a lysine residue. Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific protein domains.

-

Writers (Lysine Methyltransferases - KMTs): A diverse family of enzymes, including SMYD2, SUV39H1, SET8, SET7/9, and G9a, are responsible for lysine methylation.[8]

-

Erasers (Lysine Demethylases - KDMs): Enzymes like the Jumonji domain-containing histone demethylases remove methyl groups.[9]

Studies in hibernating ground squirrels have shown significant changes in the protein levels of several KMTs in skeletal muscle and liver during the torpor-arousal cycle, indicating a dynamic regulation of lysine methylation.[8]

Lysine β-hydroxybutyrylation (Kbhb)

Kbhb is a more recently discovered lysine acylation that is directly linked to metabolism, as it utilizes β-hydroxybutyrate, a ketone body.

-

Writers: The acetyltransferase p300 has been identified as a writer for Kbhb.[7][10][11][12][13]

-

Erasers: HDAC1 and HDAC2 have been shown to remove Kbhb.[7][10][11][12][13]

Given that hibernation involves a shift towards lipid metabolism and the production of ketone bodies, Kbhb is a strong candidate for a regulatory role in this process, although direct studies in hibernating animals are still emerging.

Biological Functions in Hibernation

Lysine modifications regulate a multitude of cellular processes that are critical for the hibernation phenotype.

Regulation of Gene Expression

Histone modifications are central to the regulation of chromatin structure and gene expression. During hibernation, global transcriptional suppression is observed, which is in part mediated by changes in histone acetylation and methylation patterns.[6][8] For example, increased H3K9ac in brown adipose tissue during torpor is consistent with the need for active metabolism in this tissue for heat production during arousal.[6]

Metabolic Reprogramming

Many enzymes involved in key metabolic pathways are regulated by lysine acetylation. The shift from carbohydrate to lipid-based metabolism during hibernation is likely regulated by changes in the acetylation status of metabolic enzymes.

Cytoprotection

Hibernating animals are protected from various stresses, including ischemia-reperfusion injury and oxidative stress. Lysine modifications on proteins like p53, a key regulator of cell fate, have been observed to change during hibernation, suggesting a role in promoting cell survival.[8]

Data Presentation

Table 1: Lysine Acetyltransferases and Deacetylases in Hibernation

| Enzyme Family | Specific Enzyme | Tissue | Change during Torpor | Reference |

| KATs | PCAF | Brown Adipose Tissue | Increased | [6] |

| GCN5L2 | Brown Adipose Tissue | Increased | [6] | |

| CBP | Skeletal Muscle | Decreased | [6] | |

| GCN5L2 | Skeletal Muscle | Decreased | [6] | |

| HDACs | HAT1 | White Adipose Tissue | Decreased | [6] |

Table 2: Lysine Methyltransferases in Hibernation

| Enzyme Family | Specific Enzyme | Tissue | Change during Torpor/Arousal | Reference |

| KMTs | SMYD2 | Skeletal Muscle, Liver | Increased | [8] |

| SUV39H1 | Skeletal Muscle, Liver | Increased | [8] | |

| SET8 | Skeletal Muscle, Liver | Increased | [8] | |

| SET7/9 | Skeletal Muscle, Liver | Increased | [8] | |

| G9a | Skeletal Muscle, Liver | Increased | [8] |

Experimental Protocols

Identification of Lysine Modifications by Mass Spectrometry

Mass spectrometry-based proteomics is the primary method for the global and site-specific identification of PTMs.

-

Protein Extraction and Digestion: Proteins are extracted from tissues or cells of interest. The protein mixture is then digested, typically with trypsin, to generate peptides.[14]

-

Enrichment of Modified Peptides: Due to the low stoichiometry of many PTMs, an enrichment step is often necessary. This is typically achieved through immunoprecipitation using pan-specific or site-specific antibodies against the modification of interest (e.g., anti-acetyllysine, anti-methyllysine).[15]

-

LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptides allows for the identification of the peptide sequence and the localization of the modification.[14][16]

-

Data Analysis: The MS/MS data is searched against a protein sequence database using specialized software to identify the modified peptides and proteins.[17]

Western Blotting for Detection of Specific Lysine Modifications

Western blotting is used to detect changes in the overall level of a specific lysine modification or the modification of a specific protein.

-

Protein Extraction and SDS-PAGE: Proteins are extracted and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the lysine modification of interest (e.g., anti-H3K9ac). A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then used.[17]

-

Detection: The signal is detected using a chemiluminescent or fluorescent substrate.

In Vitro Enzyme Activity Assays

These assays are used to measure the activity of writer and eraser enzymes.

-

Substrate Preparation: A peptide or histone substrate containing the target lysine residue is prepared.

-

Enzymatic Reaction: The purified enzyme is incubated with the substrate and the necessary cofactor (e.g., acetyl-CoA for KATs, NAD+ for sirtuins).

-

Detection of Modification: The level of modification on the substrate is quantified. This can be done using various methods, such as radioisotope labeling, HPLC, or mass spectrometry.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The dynamic cycle of lysine acetylation and deacetylation.

Caption: Experimental workflow for identifying lysine modifications.

Conclusion

The study of lysine post-translational modifications is providing profound insights into the molecular underpinnings of hibernation. While the term "lysine hibernylation" does not represent a known PTM, the dynamic regulation of established modifications like acetylation, methylation, and β-hydroxybutyrylation is clearly integral to the profound physiological changes observed during this state. Further research in this area, particularly comprehensive proteomic analyses of various tissues from hibernating animals, will undoubtedly uncover novel regulatory mechanisms. A deeper understanding of how these modifications orchestrate metabolic suppression and cytoprotection holds significant potential for translational applications, including the development of therapeutic strategies for conditions such as stroke, heart attack, and organ preservation.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 3. Regulating the regulators: lysine modifications make their mark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nε-lysine acetylation in the endoplasmic reticulum – a novel cellular mechanism that regulates proteostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Roles for lysine acetyltransferases during mammalian hibernation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hibernation impacts lysine methylation dynamics in the 13-lined ground squirrel, Ictidomys tridecemlineatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis and Discovery of Lysine and Arginine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 12. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 14. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of Protein Hibernylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mammalian hibernation is a remarkable adaptation characterized by profound, reversible physiological changes, including a drastic reduction in metabolic rate, heart rate, and body temperature. At the molecular level, these transitions are orchestrated by a complex interplay of regulatory mechanisms, with post-translational modifications (PTMs) of proteins emerging as a critical component. This technical guide introduces the concept of "protein hibernylation" as a collective term for the dynamic suite of PTMs that govern the hibernation phenotype. We delve into the core mechanisms of key hibernylation events, including phosphorylation, succinylation, malonylation, and SUMOylation, and their physiological significance in metabolic suppression and cellular protection. This document provides detailed experimental protocols for the identification and quantification of these modifications and presents key signaling pathways and experimental workflows as visual diagrams to facilitate a deeper understanding of this fascinating biological phenomenon. The insights presented herein offer potential avenues for novel therapeutic strategies in areas such as organ preservation, metabolic disorders, and neurodegenerative diseases.

Introduction: The Concept of Protein Hibernylation

While not a formally recognized term in current literature, "protein hibernylation" is used in this guide to encapsulate the diverse and dynamic post-translational modifications that proteins undergo to facilitate the profound physiological shifts observed in hibernating mammals. These modifications are crucial for the rapid and reversible suppression of metabolic processes, protection against cellular stress, and maintenance of cellular homeostasis at low body temperatures.[1][2] Unlike de novo protein synthesis, which is energetically costly and largely suppressed during torpor, PTMs allow for swift and nuanced regulation of protein function.[3][4] This guide will explore the most significant of these modifications and their collective role in the remarkable biology of hibernation.

Key Types of Protein Hibernylation and Their Physiological Roles

The hibernation cycle, with its dramatic swings between torpor (a state of reduced metabolic activity) and interbout euthermia (periods of normal body temperature), is governed by the precise regulation of cellular enzymes and structural proteins.[5][6] This regulation is largely achieved through various PTMs.

Protein Phosphorylation